(R)-Talarozole, also designated as R115866, is an enantiomerically pure, highly potent retinoic acid metabolism blocking agent (RAMBA). Structurally distinct from older, non-specific azole-based inhibitors, it is engineered to specifically target the cytochrome P450 26 (CYP26) enzyme family responsible for the clearance of all-trans-retinoic acid (ATRA). For procurement professionals and lead scientists in dermatology and oncology research, (R)-Talarozole provides a highly stable, DMSO-soluble (up to 20 mg/mL) precursor that reliably amplifies endogenous retinoid signaling without the rapid auto-induced clearance associated with direct ATRA administration .
Substituting (R)-Talarozole with older, first-generation RAMBAs like Liarozole or broad-spectrum azoles like Ketoconazole introduces severe experimental confounding and process inefficiencies. First-generation agents lack the structural specificity to isolate CYP26, leading to significant cross-reactivity with steroidogenic enzymes such as CYP19 (aromatase) and CYP17 [1]. This off-target inhibition disrupts adrenal and gonadal steroid biosynthesis, ruining the baseline in in vivo models. Furthermore, utilizing racemic mixtures or direct ATRA supplementation fails to replicate the sustained, low-dose pharmacokinetic profile of the pure (R)-enantiomer, drastically reducing reproducibility and increasing material consumption in retinoid-responsive assays.
In comparative microsomal assays, (R)-Talarozole demonstrates an IC50 of 4.0 to 5.4 nM against human CYP26A1. In stark contrast, the first-generation benchmark Liarozole yields an IC50 of 2100 nM, while the broad-spectrum inhibitor Ketoconazole yields 550 nM [1].
| Evidence Dimension | CYP26A1 Inhibitory Concentration (IC50) |
| Target Compound Data | 4.0 - 5.4 nM |
| Comparator Or Baseline | Liarozole (2100 nM) and Ketoconazole (550 nM) |
| Quantified Difference | ~400-fold to 500-fold higher potency vs Liarozole |
| Conditions | In vitro yeast and human MCF-7 cell microsomes expressing CYP26A1 |
The sub-nanomolar to low-nanomolar potency allows researchers to use drastically lower compound concentrations, minimizing solvent toxicity and conserving material in high-throughput screens.
A critical failure point of older RAMBAs is endocrine disruption. (R)-Talarozole exhibits IC50 values ranging from 1.2 μM to >10 μM for CYP19 (aromatase), CYP17 (17,20-lyase), and CYP3A. This establishes a >300-fold selectivity window for CYP26 over steroidogenic enzymes, whereas Liarozole actively inhibits CYP-mediated biosynthesis of adrenal and gonadal steroid hormones at therapeutic concentrations [1].
| Evidence Dimension | Selectivity ratio (CYP19/17 vs CYP26A1) |
| Target Compound Data | >300-fold selectivity (IC50 > 1.2 μM for off-targets) |
| Comparator Or Baseline | Liarozole (non-selective, strong steroidogenic inhibition) |
| Quantified Difference | >300-fold improvement in target specificity |
| Conditions | In vitro P450 selectivity profiling |
Procurement for in vivo animal models must prioritize (R)-Talarozole to ensure that observed phenotypic changes are strictly due to retinoid pathway modulation, not unintended endocrine suppression.
When evaluating retinoid-responsive physiological markers, blocking metabolism is more mass-efficient than direct ligand supplementation. In rodent models of vaginal keratinization suppression, oral (R)-Talarozole achieves an ED50 of 1.0 mg/kg/day. By comparison, direct administration of the endogenous ligand, ATRA, requires an ED50 of 5.1 mg/kg/day to achieve the same suppression due to its rapid auto-induced clearance .
| Evidence Dimension | Effective Dose (ED50) for keratinization suppression |
| Target Compound Data | 1.0 mg/kg/day |
| Comparator Or Baseline | All-trans-retinoic acid (ATRA) direct dosing (5.1 mg/kg/day) |
| Quantified Difference | 5.1-fold lower mass requirement for equivalent in vivo efficacy |
| Conditions | Oral administration in retinoid-responsive rodent models |
Purchasing (R)-Talarozole reduces the required active pharmaceutical ingredient (API) mass by over 80% per animal cohort compared to direct ATRA dosing, optimizing in vivo budget and formulation volumes.
For dermatological research, systemic exposure is often undesirable. (R)-Talarozole demonstrates excellent compatibility with standard topical vehicles like propylene glycol and ethanol. When applied topically, 80% of the skin-absorbed fraction localizes specifically in the epidermis, achieving local concentrations well above its IC50 while maintaining a short systemic half-life (2.2 hours) that prevents bioaccumulation [1].
| Evidence Dimension | Tissue localization and systemic clearance |
| Target Compound Data | 80% epidermal retention with 2.2 hr systemic half-life |
| Comparator Or Baseline | Systemic-only RAMBAs or poorly penetrating azoles |
| Quantified Difference | Highly localized epidermal concentration with rapid systemic clearance |
| Conditions | Topical application in standard dermatological solvent vehicles |
This specific pharmacokinetic and solubility profile makes (R)-Talarozole the ideal precursor for developing localized topical formulations in psoriasis and acne research without triggering systemic retinoid toxicity.
Due to its proven compatibility with propylene glycol and ethanol vehicles, alongside its 80% epidermal retention profile, (R)-Talarozole is the preferred RAMBA for testing localized topical treatments for psoriasis, acne, and keratinization disorders without triggering systemic retinoid toxicity[1].
Its >300-fold selectivity over CYP19 and CYP17 makes it the optimal reagent for isolating ATRA-driven differentiation pathways in neuroblastoma and breast cancer (MCF-7) cell lines. Procurement of this specific enantiomer prevents the confounding steroid hormone interference seen with older azoles[2].
Because it requires over 80% less mass (ED50 1.0 mg/kg/day) than direct ATRA administration to achieve physiological endpoints, it is highly recommended for large-scale rodent studies requiring stable, long-term retinoid pathway amplification, optimizing both API budget and formulation volumes .